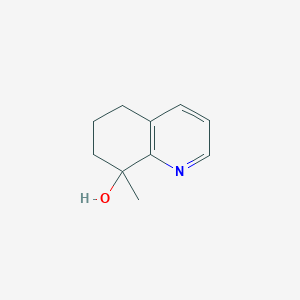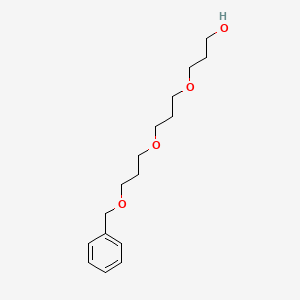![molecular formula C14H20N6O B13847075 (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 is a deuterated analog of a cyclopentanemethanol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopentanemethanol Formation: The initial step involves the formation of cyclopentanemethanol through a series of reactions, including cyclization and reduction.
Purine Derivative Attachment: The purine derivative is then attached to the cyclopentanemethanol backbone through nucleophilic substitution reactions.
Deuteration: The final step involves the introduction of deuterium atoms to obtain the deuterated analog. This is usually achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyclopropylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.
Medicine
In medicine, this compound is investigated for its anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4 involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral replication by targeting viral enzymes. In anticancer applications, it induces apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol: The non-deuterated analog.
(1R,3S)-3-[2-Amino-6-(methylamino)-9H-purin-9-yl]cyclopentanemethanol: A similar compound with a methylamino group instead of a cyclopropylamino group.
Uniqueness
The deuterated analog, (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4, is unique due to the presence of deuterium atoms. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, making it potentially more effective in therapeutic applications.
Propiedades
Fórmula molecular |
C14H20N6O |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
[(1R,3S)-3-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h7-10,21H,1-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Clave InChI |
TYPRESGPNUCUCA-ZOTQTBSBSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4CC[C@H](C4)CO)[2H] |
SMILES canónico |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CCC(C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



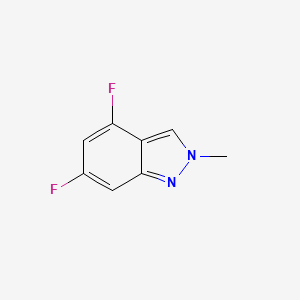
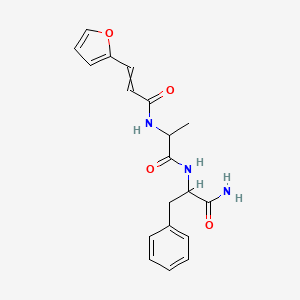
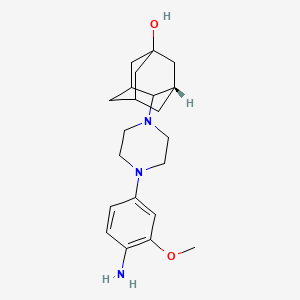

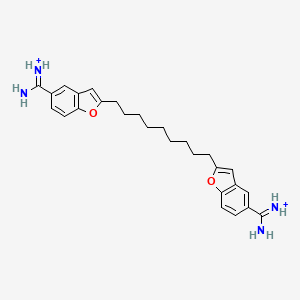

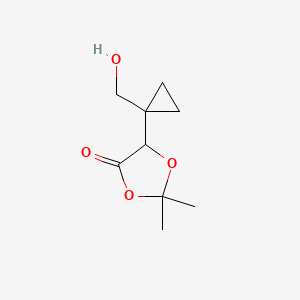
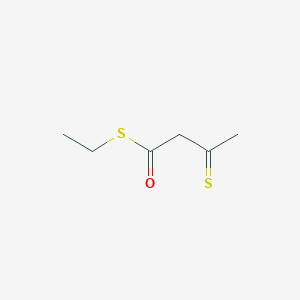
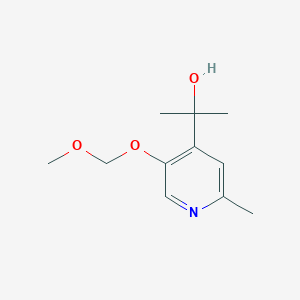
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)
